Umbralisib is a synthetic kinase inhibitor, specifically targeting phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) []. It was developed by TG Therapeutics as a potential treatment for B-cell malignancies.
Umbralisib possesses a pyrazolo-pyrimidine core structure with additional substituent groups. Key features include a fluorine atom and a methoxycarbonyl group, which are believed to contribute to its inhibitory activity towards PI3Kδ and CK1ε [].
Umbralisib's mechanism of action involves inhibiting the PI3Kδ and CK1ε signaling pathways. These pathways play a crucial role in cell growth and survival in various cancers, including lymphoma. By inhibiting these kinases, Umbralisib disrupts these signals, leading to cancer cell death.
The FDA withdrew its approval for Umbralisib in June 2022 due to safety concerns. Clinical trials indicated a possible increased risk of death associated with the drug []. Additionally, common side effects reported during trials included diarrhea, fatigue, nausea, and neutropenia (low white blood cell count) [].